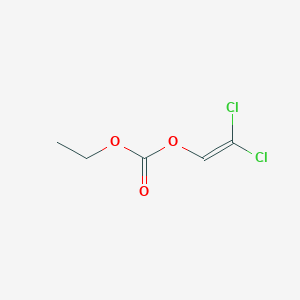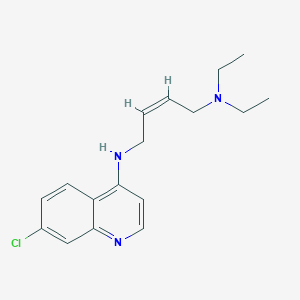
cis-7-Chloro-4-((4-(diethylamino)-2-butenyl)amino)quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
cis-7-Chloro-4-((4-(diethylamino)-2-butenyl)amino)quinoline is a synthetic organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of cis-7-Chloro-4-((4-(diethylamino)-2-butenyl)amino)quinoline typically involves multi-step organic reactions. One common method includes the reaction of 7-chloroquinoline with 4-(diethylamino)-2-butenylamine under controlled conditions. The reaction may require catalysts, specific solvents, and temperature control to ensure the desired cis-configuration.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using industrial-grade solvents and reagents, and employing continuous flow reactors to maintain consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
cis-7-Chloro-4-((4-(diethylamino)-2-butenyl)amino)quinoline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chloro position, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Ammonia or primary amines in a polar solvent like ethanol.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted quinoline derivatives.
Wissenschaftliche Forschungsanwendungen
cis-7-Chloro-4-((4-(diethylamino)-2-butenyl)amino)quinoline has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of cis-7-Chloro-4-((4-(diethylamino)-2-butenyl)amino)quinoline involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and require detailed biochemical studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Chloroquine: A well-known antimalarial drug with a similar quinoline structure.
Quinacrine: Another quinoline derivative with antiprotozoal activity.
Primaquine: Used in the treatment of malaria, sharing structural similarities.
Uniqueness
cis-7-Chloro-4-((4-(diethylamino)-2-butenyl)amino)quinoline is unique due to its specific substitution pattern and the presence of the diethylamino group, which may confer distinct biological activities and chemical reactivity compared to other quinoline derivatives.
Eigenschaften
CAS-Nummer |
21373-57-9 |
|---|---|
Molekularformel |
C17H22ClN3 |
Molekulargewicht |
303.8 g/mol |
IUPAC-Name |
(Z)-N-(7-chloroquinolin-4-yl)-N',N'-diethylbut-2-ene-1,4-diamine |
InChI |
InChI=1S/C17H22ClN3/c1-3-21(4-2)12-6-5-10-19-16-9-11-20-17-13-14(18)7-8-15(16)17/h5-9,11,13H,3-4,10,12H2,1-2H3,(H,19,20)/b6-5- |
InChI-Schlüssel |
CWZNUAFSOAIDFD-WAYWQWQTSA-N |
Isomerische SMILES |
CCN(CC)C/C=C\CNC1=C2C=CC(=CC2=NC=C1)Cl |
Kanonische SMILES |
CCN(CC)CC=CCNC1=C2C=CC(=CC2=NC=C1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


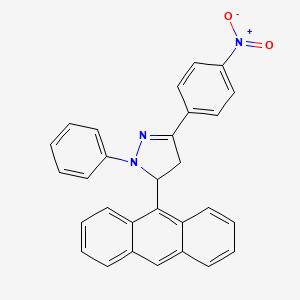
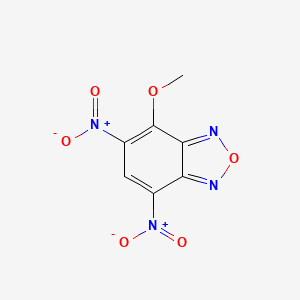
![[1,3]Thiazolo[4,5-e][2,1,3]benzothiadiazole-7(3H)-thione](/img/structure/B14703130.png)

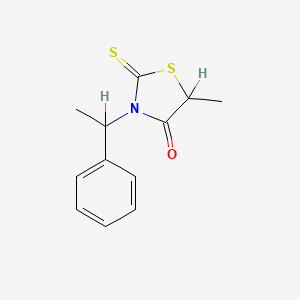
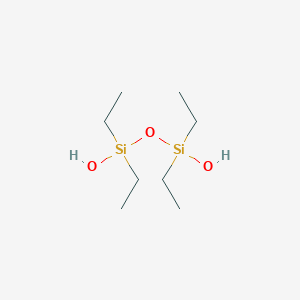

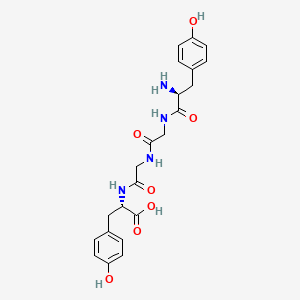

![(NZ)-N-[(2-amino-5-nitrophenyl)-phenylmethylidene]hydroxylamine](/img/structure/B14703158.png)

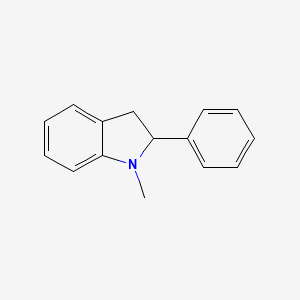
![Ethanone, 1-[2-(acetyloxy)-3-bromo-4,6-dimethoxyphenyl]-](/img/structure/B14703191.png)
